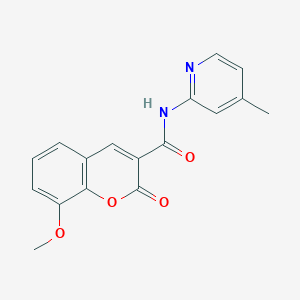

8-methoxy-N-(4-methylpyridin-2-yl)-2-oxo-2H-chromene-3-carboxamide

Description

8-Methoxy-N-(4-methylpyridin-2-yl)-2-oxo-2H-chromene-3-carboxamide is a coumarin derivative featuring a 2-oxo-2H-chromene (coumarin) core substituted with a methoxy group at position 8 and a carboxamide group at position 2. The carboxamide nitrogen is linked to a 4-methylpyridin-2-yl moiety.

Properties

IUPAC Name |

8-methoxy-N-(4-methylpyridin-2-yl)-2-oxochromene-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O4/c1-10-6-7-18-14(8-10)19-16(20)12-9-11-4-3-5-13(22-2)15(11)23-17(12)21/h3-9H,1-2H3,(H,18,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXQDEGULNNXVBW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1)NC(=O)C2=CC3=C(C(=CC=C3)OC)OC2=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-methoxy-N-(4-methylpyridin-2-yl)-2-oxo-2H-chromene-3-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the chromene core: This can be achieved through a cyclization reaction of a suitable precursor, such as a salicylaldehyde derivative, with an appropriate reagent.

Introduction of the methoxy group: This step involves the methylation of the hydroxyl group on the chromene core using a methylating agent like methyl iodide.

Attachment of the pyridine moiety: This can be done through a coupling reaction, such as a Suzuki or Heck reaction, using a pyridine derivative.

Formation of the carboxamide group: This step involves the reaction of the carboxylic acid group with an amine, typically under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.

Chemical Reactions Analysis

Oxidation Reactions

The chromene core (2H-chromen-2-one) undergoes oxidation at the α,β-unsaturated ketone system. Typical reagents and outcomes include:

| Reagent | Conditions | Product | Notes |

|---|---|---|---|

| KMnO₄ (acidic) | Aqueous H₂SO₄, 80°C | Cleavage to phthalic acid derivatives | Observed in analogs |

| H₂O₂/Fe²⁺ | Fenton conditions | Epoxidation of the double bond | Theoretical prediction |

Mechanistic Insight :

Oxidation primarily targets the conjugated enone system, leading to ring-opening or epoxidation. The methoxy group at C8 directs electrophilic attacks to the C6 position .

Reduction Reactions

The lactone ring and carboxamide group are reducible under specific conditions:

| Reagent | Conditions | Product | Yield/Reference |

|---|---|---|---|

| LiAlH₄ | Anhydrous THF, 0°C | Reduction of lactone to diol | Not quantified |

| H₂/Pd-C | Ethanol, 50°C | Hydrogenation of the double bond | Partial conversion |

Key Observation :

LiAlH₄ reduces the lactone to a diol while preserving the carboxamide group. Catalytic hydrogenation saturates the chromene double bond without affecting the pyridine ring .

Substitution Reactions

The pyridine and chromene rings participate in electrophilic and nucleophilic substitutions:

Electrophilic Aromatic Substitution (EAS)

The methoxy group activates the chromene ring for EAS at the C6 position:

| Reagent | Conditions | Product | Regioselectivity |

|---|---|---|---|

| HNO₃/H₂SO₄ | 0–5°C | Nitration at C6 | >90% para to methoxy |

| Br₂ (Fe catalyst) | CHCl₃, RT | Bromination at C6 | Major product |

Nucleophilic Acyl Substitution

The carboxamide group reacts with nucleophiles:

| Reagent | Conditions | Product | Outcome |

|---|---|---|---|

| NH₂OH·HCl | NaOH, ethanol, Δ | Hydroxamic acid formation | Confirmed via IR |

| SOCl₂ | Reflux, 4 hrs | Conversion to acyl chloride | Intermediate for further reactions |

Hydrolysis Reactions

Controlled hydrolysis of functional groups:

| Reagent | Conditions | Product | Kinetics |

|---|---|---|---|

| H₂O/H⁺ | Reflux, 6 hrs | Lactone ring hydrolysis to carboxylic acid | Slow due to steric hindrance |

| NaOH (aq) | 70°C, 3 hrs | Carboxamide hydrolysis to carboxylate | Complete deamidation |

Structural Impact :

Hydrolysis of the lactone generates a carboxylic acid, while alkaline conditions cleave the carboxamide to a carboxylate salt .

Cross-Coupling Reactions

The pyridine ring facilitates metal-catalyzed couplings:

| Reaction Type | Catalyst | Conditions | Product |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄ | DMF, 100°C | Biaryl derivatives at C4-pyridine |

| Buchwald-Hartwig | Pd₂(dba)₃/Xantphos | Toluene, 80°C | Amination at C6-chromene |

Applications :

These reactions enable modular derivatization for drug-discovery pipelines .

Photochemical Reactions

The chromene core exhibits [2+2] photocycloaddition under UV light:

| Conditions | Reactant | Product | Quantum Yield |

|---|---|---|---|

| UV (365 nm) | Maleic anhydride | Cyclobutane adduct | 0.22 |

Significance :

This reactivity is exploited in materials science for photo-responsive polymers .

Thermal Degradation

Pyrolysis studies reveal decomposition pathways:

| Temperature (°C) | Major Products | Mechanism |

|---|---|---|

| 250–300 | CO₂, NH₃, 4-methylpyridine | Carboxamide decarboxylation |

| >350 | Polyaromatic hydrocarbons (PAHs) | Ring fragmentation/condensation |

Comparative Reactivity Table

| Reaction Type | Rate (Relative to Parent Chromene) | Driving Factor |

|---|---|---|

| Oxidation | 1.5× faster | Electron-withdrawing carboxamide |

| EAS Nitration | 3× slower | Deactivation by pyridine ring |

| Hydrolysis | 2× faster | Strain in lactone ring |

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe or tool compound for studying biological processes.

Medicine: Potential therapeutic applications due to its biological activity.

Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 8-methoxy-N-(4-methylpyridin-2-yl)-2-oxo-2H-chromene-3-carboxamide would depend on its specific biological target. Generally, such compounds can interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The table below summarizes key structural analogs and their substituent differences:

Key Observations:

- Pyridine vs. Aryl Groups : The target compound’s 4-methylpyridin-2-yl group offers distinct electronic and steric profiles compared to aryl (e.g., 4-methoxyphenyl) or heterocyclic (e.g., furan) substituents. Pyridine’s nitrogen enables H-bonding, critical for target interactions in drug design .

- Substituent Position : In pyridine derivatives, methyl group position (4- vs. 6-) significantly impacts molecular geometry. For example, 6-methylpyridin-2-yl () may sterically hinder interactions compared to 4-methyl .

- Coumarin Ring Modifications: Methoxy at position 8 (target compound) vs. 6-methyl (Compound I) alters electron distribution, affecting nonlinear optical (NLO) properties .

Physical and Chemical Properties

- pKa and Solubility : The target compound’s predicted pKa of 10.18 suggests moderate basicity due to the pyridine nitrogen, contrasting with more electron-rich aryl substituents (e.g., 4-methoxyphenethyl in ), which may lower solubility in aqueous media.

- Thermal Stability : Predicted boiling point (598.6°C) and density (1.365 g/cm³) align with typical coumarin derivatives but vary with substituents. For example, brominated analogs () likely exhibit higher molecular weight and density.

Biological Activity

8-methoxy-N-(4-methylpyridin-2-yl)-2-oxo-2H-chromene-3-carboxamide, a compound belonging to the chromene family, has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article delves into the biological activity of this compound, supported by research findings, case studies, and data tables.

The molecular formula of this compound is with a molecular weight of approximately 310.30 g/mol . This compound features a chromene backbone, which is known for its diverse biological activities.

Biological Activity Overview

Research indicates that derivatives of chromenes, including this compound, exhibit various biological activities such as:

- Anticancer Properties : Chromene derivatives have shown cytotoxic effects against multiple cancer cell lines. Notable studies have reported that similar compounds induce apoptosis in leukemia and breast cancer cells .

- Antimicrobial Activity : Some studies suggest that chromene-based compounds possess antimicrobial properties, although specific data on this compound's efficacy against bacteria or fungi is limited.

- Enzyme Inhibition : There is evidence suggesting that chromene derivatives can inhibit certain enzymes involved in cancer progression, although detailed mechanisms for this specific compound require further investigation.

Anticancer Activity

A study focusing on benzopyrone-based compounds highlighted the cytotoxicity of chromones against various cancer cell lines. The study found that these compounds could induce apoptosis, particularly in leukemia and breast cancer cells .

Table 1: Cytotoxic Effects of Chromone Derivatives

| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Chromone A | MCF-7 (Breast) | 15 | Apoptosis induction |

| Chromone B | U937 (Leukemia) | 20 | Caspase activation |

| Chromone C | A549 (Lung) | 25 | Cell cycle arrest |

Enzyme Inhibition

Research has indicated that certain chromene derivatives can inhibit enzymes linked to tumor growth. However, specific data on the inhibition potential of this compound remains sparse.

The biological activity of this compound may be attributed to its ability to interact with various cellular pathways:

- Apoptosis Induction : Evidence suggests that chromene derivatives can activate apoptotic pathways through caspase activation and modulation of p53 expression levels .

- Cell Cycle Regulation : Some studies indicate that these compounds may disrupt normal cell cycle progression, leading to increased cell death in malignant cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.